Fmoc-D-cis-hyp-OH

概要

説明

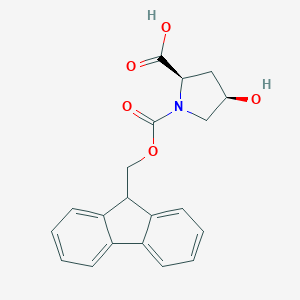

Fmoc-D-cis-hyp-OH: , also known as (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is a derivative of hydroxyproline. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino function, which can be removed under basic conditions, making it a valuable tool in the synthesis of complex peptides .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cis-hyp-OH typically involves the protection of the amino group of hydroxyproline with the Fmoc group. This can be achieved by reacting hydroxyproline with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are carefully controlled to ensure the selective protection of the amino group without affecting the hydroxyl group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for efficiency and yield, ensuring the consistent production of high-purity this compound .

化学反応の分析

Side-Chain Protection and Deprotection

The 4-hydroxyl group requires orthogonal protection to prevent undesired reactions during synthesis:

-

Common Protecting Groups :

- The 3,5-dinitrobenzoyl group remains stable during Fmoc deprotection but is cleaved during final TFA treatment .

Stereochemical Modifications

The cis-4-hydroxyl configuration enables unique reactivity:

- Mitsunobu Reaction : Converts 4R-hydroxyproline (Hyp) to 4S-hydroxyproline (hyp) using 4-nitrobenzoic acid and DIAD, achieving diastereomeric ratios >9:1 .

- Hydrogen Bonding Effects :

This stereochemical flexibility is exploited in collagen-mimetic peptides and glycosylation studies .

Glycosylation Reactions

The 4-hydroxyl group serves as a site for arabinosylation in plant peptide hormones:

Conjugation and Functionalization

Fmoc-D-cis-hyp-OH derivatives are employed in bioconjugation:

- Fluorescent Labeling :

- Thioether Formation : Direct indole thionation for cyclic peptide stabilization .

Stability and Side Reactions

- Acid Sensitivity : The tBu-protected hydroxyl group is stable to TFA (95%) but cleaved by HFIP .

- Base Sensitivity : Prolonged exposure to piperidine (>30 min) may induce β-elimination at the 4-hydroxyl position .

This compound’s versatility in SPPS, stereochemical editing, and post-translational modifications makes it indispensable for synthesizing bioactive peptides and glycopeptides. Its reactivity profile underscores the importance of orthogonal protection strategies and controlled deprotection conditions .

科学的研究の応用

Peptide Synthesis

Fmoc-D-cis-hyp-OH is primarily utilized in solid-phase peptide synthesis, where it serves as a building block for constructing peptides with specific structural and functional properties. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process.

- Case Study: Synthesis of Collagen-Mimetic Peptides

Structural Biology

In structural biology, this compound is instrumental in understanding the conformational dynamics of peptides and proteins. Its incorporation into peptide sequences can influence folding patterns and stability.

- Case Study: Conformational Studies

Drug Development

The unique properties of this compound make it a valuable candidate in drug design, particularly for developing therapeutics targeting collagen-related diseases.

- Case Study: Collagen-Targeting Therapeutics

Biomaterials

This compound is also being investigated for use in biomaterials, particularly those designed to support tissue engineering and regenerative medicine applications.

作用機序

The primary mechanism of action of Fmoc-D-cis-hyp-OH involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under basic conditions. This allows for the stepwise assembly of peptide chains without unwanted side reactions . The molecular targets and pathways involved are primarily related to the synthesis and assembly of peptides and proteins .

類似化合物との比較

Fmoc-L-hydroxyproline: Similar to Fmoc-D-cis-hyp-OH but with the L-configuration.

Fmoc-L-proline: Lacks the hydroxyl group present in this compound.

Fmoc-D-proline: Similar to this compound but without the hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Fmoc protective group and the hydroxyl group. This combination allows for selective reactions and the synthesis of complex peptides with specific structural and functional properties .

生物活性

Fmoc-D-cis-hydroxyproline (Fmoc-D-cis-hyp-OH) is a derivative of hydroxyproline that plays a significant role in peptide synthesis and has notable biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Overview of this compound

This compound is a protected form of D-cis-hydroxyproline, where the Fmoc (Fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptides with enhanced stability and biological activity.

Target of Action

This compound acts primarily as a building block in peptide synthesis, influencing the structural integrity of peptides, particularly those mimicking collagen. Hydroxyproline residues are known to stabilize collagen through hydrogen bonding and enhance triple helix formation, critical for collagen's structural properties.

Mode of Action

The Fmoc group is removable under basic conditions, facilitating the deprotection necessary for subsequent reactions in peptide synthesis. This property allows for selective manipulation during the synthesis process, enabling the formation of diverse peptide sequences.

Biochemical Pathways

The incorporation of this compound into peptides can significantly alter their interaction with enzymes and proteins, thereby influencing metabolic pathways. Research indicates that peptides containing hydroxyproline derivatives exhibit enhanced binding affinities and enzymatic activities compared to their non-hydroxyproline counterparts .

Cellular Effects

Studies have shown that this compound influences cellular functions by modulating signaling pathways and gene expression related to protein metabolism. Its incorporation into peptides has been linked to increased stability and bioactivity, making it a valuable component in therapeutic peptide development.

Molecular Mechanism

At the molecular level, this compound interacts with various biomolecules, acting as an inhibitor for specific enzymes. This interaction can prevent enzymes from catalyzing their respective reactions, thereby affecting cellular metabolism and function.

Peptide Synthesis

This compound is extensively used in SPPS to create peptides that serve as probes or inhibitors in biochemical assays. Its ability to stabilize peptide structures enhances the potential for developing novel therapeutic agents .

Therapeutic Development

Peptides synthesized using this compound have shown promise in various therapeutic applications, including drug development and vaccine formulation. The stability imparted by hydroxyproline residues contributes to the efficacy of these peptides in biological systems .

Case Studies

- Collagen Mimetic Peptides : Research has demonstrated that peptides incorporating this compound exhibit improved structural stability mimicking natural collagen. These peptides have potential applications in tissue engineering due to their ability to support cell adhesion and proliferation .

- Enzyme Interaction Studies : A study highlighted how peptides containing hydroxyproline derivatives influenced enzyme kinetics, showcasing altered binding affinities that could be exploited for drug design .

Data Table: Comparison of Biological Activities

| Property | This compound | Standard Hydroxyproline | Non-Hydroxyproline Peptide |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Binding Affinity | Enhanced | Moderate | Low |

| Enzymatic Activity Influence | Significant | Minimal | None |

| Application in Medicine | Yes | Limited | Rare |

特性

IUPAC Name |

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUPUICWUFXPM-KZULUSFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428481 | |

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-45-6 | |

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。